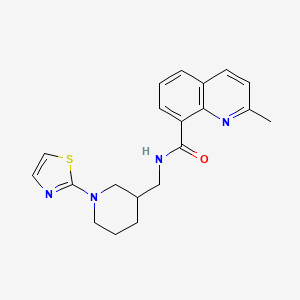

2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide” is a compound that contains a thiazole ring and a quinoline ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The quinoline ring is a nitrogenous tertiary base .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Quinoline is a pungent hygroscopic colorless oily liquid . The specific physical and chemical properties of “this compound” are not available in the retrieved papers.Scientific Research Applications

Synthesis and Properties Exploration

Synthesis Techniques : Research has been conducted on the synthesis of quinoline derivatives through various methodologies, including the coupling of quinoline with different carboxylic or carbothioamide components under specific conditions to create complex structures with potential biological activities (El’chaninov et al., 2017). These synthetic approaches may be applicable to the synthesis of "2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide", highlighting the versatility of quinoline derivatives in chemical synthesis.

Electrophilic Substitution Reactions : The quinoline core structure allows for electrophilic substitution reactions, enabling the introduction of various functional groups to modify the molecule's properties. Studies demonstrate that quinoline derivatives can undergo nitration, bromination, formylation, and acylation to yield products with different chemical functionalities, which could be pivotal in tailoring the properties of quinoline-based compounds for specific applications (Aleksandrov et al., 2020).

Potential Biological Activities

Antimicrobial Agents : Quinoline and thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For example, thiazolidinone derivatives linked with pyridin-2-yl-piperazine exhibited antimicrobial activity, suggesting that similar structures, including "this compound", might possess antibacterial or antifungal properties (Patel et al., 2012).

Photocatalytic and Magnetic Properties : Complexes constructed from quinoline derivatives have shown electrocatalytic activities and photocatalytic properties for degrading organic dyes, alongside displaying weak antiferromagnetic behavior. These findings indicate the potential for quinoline-based compounds in environmental remediation and magnetic applications (Li et al., 2020).

Fluorescent Probes for DNA Detection : Aminated benzimidazo[1,2-a]quinolines, with structural similarities to the compound , have been synthesized and demonstrated potential as DNA-specific fluorescent probes. This suggests that quinoline derivatives could be developed for bioimaging or diagnostic applications (Perin et al., 2011).

Future Directions

Thiazole and quinoline derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the synthesis and characterization of new compounds related to “2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide”, as well as their potential applications in medicine and other fields.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds containing similar heterocyclic moieties such as imidazole and thiazole have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives show different biological activities by interacting with their targets

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Compounds with similar structures have been found to have significant analgesic and anti-inflammatory activities .

properties

IUPAC Name |

2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-14-7-8-16-5-2-6-17(18(16)23-14)19(25)22-12-15-4-3-10-24(13-15)20-21-9-11-26-20/h2,5-9,11,15H,3-4,10,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRJDEAWAGBLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN(C3)C4=NC=CS4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)

![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)

![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)

![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2887286.png)